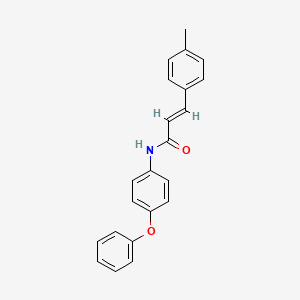
3-(4-methylphenyl)-N-(4-phenoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-N-(4-phenoxyphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is also known as MPAA and is a member of the acrylamide family of compounds. MPAA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of MPAA is not fully understood. However, studies have shown that MPAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPAA induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. MPAA also inhibits cell proliferation by inhibiting the expression of cyclin D1 and cyclin-dependent kinase 4.
Biochemical and Physiological Effects:
MPAA has been shown to have biochemical and physiological effects on various systems in the body. In the nervous system, MPAA has been shown to have neuroprotective effects by inhibiting the production of reactive oxygen species and reducing inflammation. In the cardiovascular system, MPAA has been shown to have anti-atherosclerotic effects by inhibiting the expression of adhesion molecules and reducing inflammation. In the immune system, MPAA has been shown to have immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
MPAA has several advantages and limitations for lab experiments. The advantages of MPAA include its potential applications in various fields, its ease of synthesis, and its low toxicity. The limitations of MPAA include its low solubility in water, its instability in acidic and basic conditions, and its limited availability.
Future Directions
There are several future directions in research on MPAA. One direction is to study the structure-activity relationship of MPAA to identify more potent analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of MPAA to optimize its therapeutic potential. Additionally, more studies are needed to understand the mechanism of action of MPAA and its effects on various systems in the body. Finally, more research is needed to explore the potential applications of MPAA in various fields.
Conclusion:
In conclusion, 3-(4-methylphenyl)-N-(4-phenoxyphenyl)acrylamide is a chemical compound that has potential applications in various fields. MPAA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. MPAA has potential applications in medicine, agriculture, and materials science. There are several future directions in research on MPAA, including studying the structure-activity relationship, pharmacokinetics and pharmacodynamics, and potential applications in various fields.
Synthesis Methods
MPAA has been synthesized using various methods, including the Knoevenagel condensation reaction, Suzuki coupling reaction, and Heck reaction. The Knoevenagel condensation reaction involves the reaction of 4-methylbenzaldehyde and 4-phenoxybenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields MPAA as a yellow solid. The Suzuki coupling reaction involves the reaction of 4-methylphenylboronic acid and 4-phenoxyphenylboronic acid with 2-bromoacrylamide in the presence of a catalyst such as palladium. The Heck reaction involves the reaction of 4-methylphenyl iodide and 4-phenoxyphenyl iodide with acrylamide in the presence of a catalyst such as palladium. The yield of MPAA using these methods varies from 50-90%.
Scientific Research Applications
MPAA has potential applications in various fields such as medicine, agriculture, and materials science. In medicine, MPAA has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. MPAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MPAA also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agriculture, MPAA has been shown to have herbicidal properties. MPAA inhibits the growth of weeds by inhibiting photosynthesis. In materials science, MPAA has been used as a monomer in the synthesis of polymers and as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N-(4-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c1-17-7-9-18(10-8-17)11-16-22(24)23-19-12-14-21(15-13-19)25-20-5-3-2-4-6-20/h2-16H,1H3,(H,23,24)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDIYVRRNDUVMA-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5697179.png)

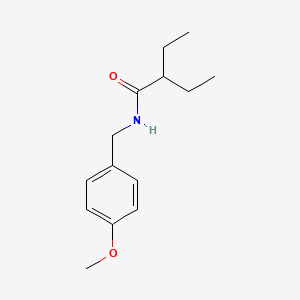

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)
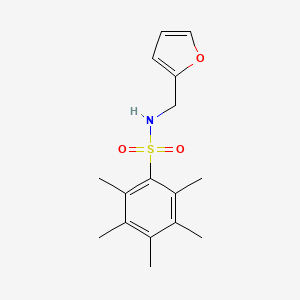
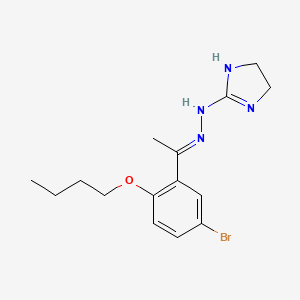
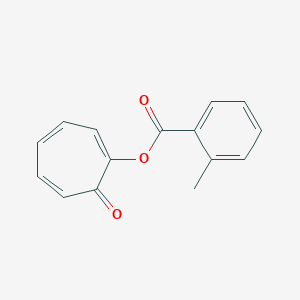
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-methylphenyl)acetamide](/img/structure/B5697280.png)
![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)
